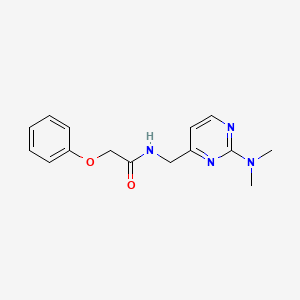
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific investigations.
Applications De Recherche Scientifique
Radiosynthesis for Imaging Applications
A notable application involves the development of selective ligands for imaging, such as the synthesis of DPA-714 and its derivatives for positron emission tomography (PET) imaging of the translocator protein (18 kDa). These compounds are synthesized in steps from their precursors and labeled with fluorine-18 for in vivo imaging, demonstrating significant potential in neuroimaging and cancer diagnosis (Dollé et al., 2008).
Synthesis of Heterocyclic Systems
Research includes the synthesis of pyrimidine derivatives, such as the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and other heterocyclic compounds. These syntheses are crucial for developing new compounds with potential biological activities (Selič et al., 1997).
Anticancer Activity
5-Deaza analogues of aminopterin and folic acid have been synthesized, showing significant anticancer activity. This highlights the role of pyrimidine derivatives in chemotherapy and cancer treatment research (Su et al., 1986).
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines was synthesized to investigate their potential as ligands for the histamine H4 receptor, showing promise in anti-inflammatory and antinociceptive applications (Altenbach et al., 2008).
Anti-Inflammatory and Analgesic Agents
Benzodifuranyl derivatives have been synthesized, showing high COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity. These findings indicate potential applications in developing new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antifungal Effects
Derivatives of dimethylpyrimidin have been studied for their antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. This research is essential for developing new antifungal agents (Jafar et al., 2017).
Mécanisme D'action
Target of Action
The primary target of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide is the Tyrosine-protein kinase SYK . This enzyme plays a crucial role in the intracellular signaling pathways of many biological processes, including cell growth and differentiation .
Mode of Action
The compound interacts with its target by inhibiting the protein kinase activity. This inhibition occurs through the formation of hydrophobic interactions between the aromatic amine moiety of the compound and the active site of the kinase . This interaction results in the suppression of the kinase’s activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
The inhibition of the Tyrosine-protein kinase SYK affects various biochemical pathways. These pathways are primarily involved in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of these changes can lead to alterations in cellular functions and behaviors.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Tyrosine-protein kinase SYK. By inhibiting this kinase, the compound can disrupt the normal signaling pathways within the cell, potentially leading to changes in cell growth and differentiation .
Propriétés
IUPAC Name |
N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)15-16-9-8-12(18-15)10-17-14(20)11-21-13-6-4-3-5-7-13/h3-9H,10-11H2,1-2H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXYUNKKXMUJHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)CNC(=O)COC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

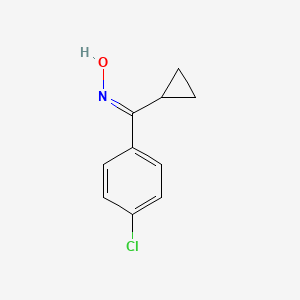
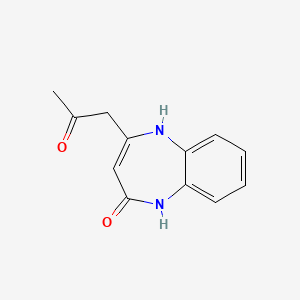


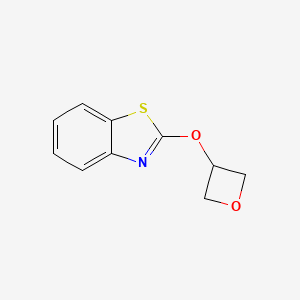

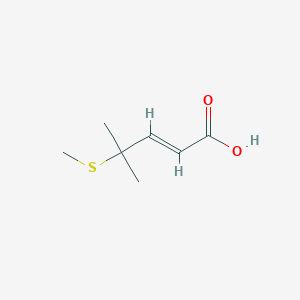
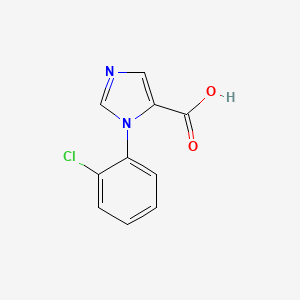

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2411696.png)
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-3-cyclopropylpyrrolidine-1-carboxylate](/img/structure/B2411700.png)
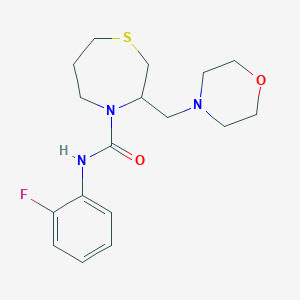
![1-Methylpiperidin-4-yl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate](/img/structure/B2411703.png)
![Benzo[d]thiazol-2-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2411704.png)